molecular formula C10H10O3 B022732 Mellein CAS No. 480-33-1

Mellein

Cat. No.: B022732
CAS No.: 480-33-1
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-ZCFIWIBFSA-N
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Mechanism of Action

Mellein, also known as (-)-Mellein, is a dihydroisocoumarin, a phenolic compound that has been found to be produced by various organisms such as fungi, plants, insects, and bacteria . This compound has been associated with a range of biological activities and plays significant roles in the life cycles of its producers .

Target of Action

This compound has been found to exhibit potent antimicrobial activity, particularly against the bacterial genus Xanthomonas . The compound interacts with the proteins of Xanthomonas sp., reducing their pathogenicity . This suggests that the proteins of Xanthomonas sp. are the primary targets of this compound.

Mode of Action

This compound’s mode of action is primarily through its interaction with the proteins of Xanthomonas sp. Molecular docking studies have shown that this compound has good binding interactions with these proteins . This interaction leads to a reduction in the pathogenicity of the bacteria, thereby exhibiting its antimicrobial properties .

Biochemical Pathways

It is known that this compound is a secondary metabolite belonging to the class of polyketides . It is suggested that the pathways involved in this compound biosynthesis could involve various enzymes and genes .

Pharmacokinetics

In silico pharmacological studies have shown that this compound exhibits high gastrointestinal absorption properties and promising oral drug bioavailability . This suggests that the compound has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability .

Result of Action

The primary result of this compound’s action is its antimicrobial effect. It has been found to rupture the cell walls of Xanthomonas sp., thereby proving its antimicrobial efficacy .

Action Environment

Chemical Reactions Analysis

Types of Reactions: Mellein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(3R)-8-hydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWILGNNWGSNMPA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-33-1
Record name (-)-Mellein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30Y67M5SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mellein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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